molecular formula C15H12ClN3OS B2977653 N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide CAS No. 1436159-85-1

N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide

Cat. No.: B2977653
CAS No.: 1436159-85-1
M. Wt: 317.79
InChI Key: TXQNPESVKRCAAV-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide is a synthetic organic compound characterized by a pyridine core substituted with a methylsulfanyl group at position 2 and a carboxamide moiety at position 2. The carboxamide group is further modified with an N-methyl and a 5-chloro-2-cyanophenyl substituent. The compound’s synthesis likely involves microwave-assisted reactions, as similar intermediates (e.g., 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide) have been prepared using microwave instrumentation .

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-19(13-8-12(16)4-3-11(13)9-17)15(20)10-5-6-18-14(7-10)21-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQNPESVKRCAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)Cl)C#N)C(=O)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the carboxamide group. The chlorinated cyanophenyl group is then attached through a series of substitution reactions. The methylsulfanyl group is introduced in the final steps, often using thiolation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes:

    Preparation of intermediates: Synthesis of the pyridine ring and chlorinated cyanophenyl intermediates.

    Coupling reactions: Sequential coupling of intermediates under optimized conditions.

    Purification: Use of chromatography and recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the nitrile group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an activator or inhibitor of certain enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of target proteins and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on substituent patterns, heterocyclic cores, and synthetic methodologies. Below is a detailed analysis:

Key Findings :

Structural Differences: The target compound features a pyridine ring, whereas analogs like 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one utilize a quinazolinone core. Pyridine derivatives often exhibit distinct electronic properties compared to quinazolinones, influencing binding affinity in biological systems. The 2-methylsulfanyl group in the target compound may enhance lipophilicity compared to chloro or chloromethyl substituents in analogs .

Synthetic Efficiency: Microwave-assisted synthesis (used for intermediates like 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide) reduces reaction times and improves yields compared to traditional heating . While direct evidence for the target compound’s synthesis is lacking, its structural similarity suggests compatibility with such methods.

Biological Implications: The 5-chloro-2-cyanophenyl group is a common pharmacophore in kinase inhibitors (e.g., c-Met inhibitors), suggesting the target compound may share similar mechanistic pathways. However, the methylsulfanyl group could alter metabolic stability relative to chloro-substituted analogs.

Biological Activity

N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. Understanding its interactions at the molecular level can provide insights into its therapeutic applications, particularly in antimicrobial and antiviral contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12ClN3OS\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}_3\text{OS}

This structure features a chloro-substituted phenyl group, a methylsulfanyl group, and a pyridine ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with chloro and cyanophenyl substituents have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Antiviral Properties : Some derivatives have demonstrated potential against viral infections, particularly adenoviruses .
  • Cytotoxicity : The cytotoxic effects on mammalian cells vary significantly depending on the molecular modifications and the specific biological target .

1. Antimicrobial Activity

A study conducted on a series of N-substituted phenyl compounds showed that those with halogenated groups exhibited enhanced lipophilicity, allowing better membrane penetration. This property was correlated with increased antimicrobial potency against both Gram-positive and Gram-negative bacteria .

CompoundActivity Against S. aureusActivity Against E. coliLipophilicity
N-(5-Chloro-2-cyanophenyl)EffectiveModerateHigh
N-(4-chlorophenyl)Highly EffectiveLess EffectiveVery High

2. Antiviral Studies

In another investigation focused on antiviral activity, derivatives of similar structures were tested against human adenovirus (HAdV). Some compounds exhibited low micromolar potency while maintaining reduced cytotoxicity compared to established antiviral agents .

CompoundIC50 (μM)CC50 (μM)Selectivity Index
Compound 60.27156.8>100
Niclosamide0.5200400

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of specific pathways crucial for microbial or viral replication. For instance, some studies suggest that the chloro and cyano groups may interact with DNA replication machinery or cell membrane integrity, leading to enhanced antimicrobial effects .

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